4-Tert-butylthiophene-3-carboxylic acid molecular structure analysis
4-Tert-butylthiophene-3-carboxylic acid molecular structure analysis
An In-Depth Technical Guide to the Molecular Structure Analysis of 4-Tert-butylthiophene-3-carboxylic Acid
Abstract
Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] Thiophene-3-carboxylic acids, in particular, serve as crucial building blocks for a range of biologically active compounds, including anti-inflammatory and anticancer agents.[3][4][5] This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of a representative molecule, 4-tert-butylthiophene-3-carboxylic acid. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is detailed, and each protocol is presented as a self-validating system, ensuring researchers, scientists, and drug development professionals can confidently apply these principles to their own analytical challenges.
The Subject Molecule: 4-tert-butylthiophene-3-carboxylic acid
The structural analysis of any compound begins with a foundational understanding of its constituent parts. The molecule , 4-tert-butylthiophene-3-carboxylic acid (IUPAC: 4-tert-butylthiophene-3-carboxylic acid[6]), possesses three key features that dictate the analytical strategy:
-
A Thiophene Ring: A five-membered aromatic heterocycle containing sulfur. Its aromaticity and substitution pattern are key identifiers.
-
A Carboxylic Acid Group: This functional group (-COOH) provides highly characteristic spectroscopic signals.
-
A Tert-butyl Group: A bulky aliphatic substituent whose symmetrical nature results in a simple but strong NMR signal.
The primary objective is to confirm the precise arrangement and connectivity of these groups, ensuring isomeric purity and verifying the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides unambiguous information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C. For 4-tert-butylthiophene-3-carboxylic acid, NMR serves to map the proton and carbon framework, confirming the substitution pattern on the thiophene ring, which is a critical step to distinguish it from other potential isomers.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum will reveal distinct signals for each unique proton environment.
Predicted ¹H NMR Spectrum:
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal far downfield.[7][8] |
| ~8.2 | Singlet | 1H | Thiophene H-2 | The proton at the 2-position is adjacent to the electron-withdrawing carboxylic acid and the sulfur atom, leading to a significant downfield shift. |
| ~7.4 | Singlet | 1H | Thiophene H-5 | The proton at the 5-position is adjacent to the sulfur atom and influenced by the tert-butyl group, appearing slightly upfield from H-2. |
| 1.45 | Singlet | 9H | Tert-butyl (-C(CH₃ )₃) | The nine protons of the three methyl groups are equivalent due to free rotation, resulting in a single, intense singlet. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
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Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[9]
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Apply a 90° pulse.
-
Set the relaxation delay (d1) to 5 seconds to ensure full relaxation of all protons, including the slowly relaxing acidic proton, for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (sp³, sp², carbonyl, etc.).
Predicted ¹³C NMR Spectrum:
| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
|---|---|---|---|
| ~168 | Quaternary (C) | Carboxylic Acid (-C OOH) | Carbonyl carbons of carboxylic acids are highly deshielded and appear in this characteristic downfield region.[7][10] |
| ~155 | Quaternary (C) | Thiophene C-4 | The carbon atom bearing the bulky tert-butyl group is significantly deshielded. |
| ~135 | Methine (CH) | Thiophene C-2 | The carbon adjacent to the sulfur and the carboxylic acid. |
| ~130 | Quaternary (C) | Thiophene C-3 | The carbon atom bearing the carboxylic acid group. |
| ~125 | Methine (CH) | Thiophene C-5 | The carbon atom adjacent to the sulfur and influenced by the tert-butyl group. |
| ~35 | Quaternary (C) | Tert-butyl (-C (CH₃)₃) | The quaternary carbon of the tert-butyl group. |
| ~31 | Methyl (CH₃) | Tert-butyl (-C(C H₃)₃) | The three equivalent methyl carbons. |
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The presence of two signals in the aromatic CH region of the ¹³C spectrum, which can be confirmed with a DEPT-135 experiment, must correlate with the two aromatic proton signals in the ¹H spectrum. This cross-correlation confirms the disubstituted nature of the thiophene ring.
Experimental Workflow: NMR Spectroscopy
Caption: Workflow for NMR structural analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: MS is indispensable for determining the molecular weight (MW) and, with high-resolution instruments (HRMS), the elemental formula of a compound. The fragmentation pattern observed provides corroborating evidence for the proposed structure by revealing stable ions formed through predictable bond cleavages.
For 4-tert-butylthiophene-3-carboxylic acid (C₉H₁₂O₂S), the exact mass is 184.0558 g/mol .
Expected Fragmentation Pattern (Electron Impact - EI):
| m/z Value | Ion | Rationale |
|---|---|---|
| 184 | [M]⁺ | The molecular ion peak. |
| 169 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group to form a stable tertiary benzylic-like cation. This is often a very prominent peak.[11] |
| 139 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |
| 127 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical. |
| 45 | [COOH]⁺ | Fragment corresponding to the carboxylic acid group. |
Experimental Protocol: GC-MS Analysis
-
Derivatization (Optional but Recommended): Carboxylic acids have poor chromatographic properties. Derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is common. However, for direct analysis, a polar column can be used. For this guide, we assume direct injection.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Parameters:
-
Injector: Set to 250°C.
-
Column: Use a polar capillary column (e.g., DB-WAX or similar).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Source: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
Visualization: Key MS Fragmentation Pathways
Caption: Primary fragmentation routes in EI-MS.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds. For this molecule, IR is excellent for confirming the presence of the critical carboxylic acid group.
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | The extreme broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[10][12][13] |
| 2960-2850 (sharp) | C-H Stretch | Aliphatic (tert-butyl) | Characteristic stretching of sp³ C-H bonds. |
| ~1710 (strong, sharp) | C=O Stretch | Carboxylic Acid | A strong, sharp absorption indicative of a carbonyl group.[10][12][13] |
| ~1600, ~1520 | C=C Stretch | Aromatic (Thiophene) | Stretching vibrations within the aromatic ring.[14] |
| ~1250 (strong) | C-O Stretch | Carboxylic Acid | Coupled C-O stretching and O-H bending.[13] |
| ~920 (broad) | O-H Bend | Carboxylic Acid | Out-of-plane bend, also broadened by hydrogen bonding.[13] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups. The combination of the very broad O-H stretch and the strong C=O stretch is definitive proof of a carboxylic acid.[15]
Visualization: IR Spectroscopy Workflow
Caption: Standard workflow for ATR-IR analysis.
Conclusion: A Convergent Analytical Strategy
The definitive structural analysis of 4-tert-butylthiophene-3-carboxylic acid is not achieved by a single technique but by the convergence of complementary data.
-
IR Spectroscopy provides the initial, rapid confirmation of the key carboxylic acid functional group.
-
Mass Spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure, particularly the characteristic loss of a methyl group.
-
NMR Spectroscopy delivers the final, high-resolution proof, mapping the carbon-hydrogen framework and confirming the precise 3,4-disubstitution pattern on the thiophene ring.
Together, these methods provide a robust and self-validating analytical package that ensures the identity, purity, and structure of the target molecule, a critical requirement for its application in research and development.
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